NS6180 Exhibits Comparable Sub-10 nM Potency to Established KCa3.1 Inhibitors
NS6180 is a highly potent inhibitor of the cloned human KCa3.1 channel, with an IC50 of 9 nM [1]. This places it in the same high-potency class as other widely used KCa3.1 inhibitors, such as Senicapoc (ICA-17043), which has an IC50 of 11 nM , and TRAM-34, which has an IC50 of 20 nM [2]. While DHP-103 exhibits a marginally higher potency (IC50 = 6 nM) , NS6180 offers a well-validated and balanced potency profile for a wide range of in vitro applications.
| Evidence Dimension | Inhibitory potency against cloned human KCa3.1 channels |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | Senicapoc (ICA-17043): IC50 = 11 nM; TRAM-34: IC50 = 20 nM; DHP-103: IC50 = 6 nM |
| Quantified Difference | NS6180 is 1.2x less potent than Senicapoc, 2.2x more potent than TRAM-34, and 1.5x less potent than DHP-103. |
| Conditions | Electrophysiological patch-clamp recordings on HEK293 cells expressing human KCa3.1 channels. |
Why This Matters
This establishes NS6180's suitability as a high-potency tool compound for experiments where robust channel inhibition is required, comparable to other leading KCa3.1 blockers.
- [1] Strøbæk D, Brown DT, Jenkins DP, Chen YJ, Coleman N, Ando Y, Chiu P, Jørgensen S, Demnitz J, Wulff H, Christophersen P. NS6180, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease. Br J Pharmacol. 2013 Jan;168(2):432-44. View Source
- [2] Hindawi. Microglial KCa3.1 Channels as a Potential Therapeutic Target for Alzheimer’s Disease. Table 1. View Source
